5-(3-Nitrophenyl)isoxazole

Aminopyrazole synthesis Heterocyclic chemistry Regioselective ring‑opening

Researchers requiring regioselective isoxazole ring-opening often face inconsistent yields with generic analogues. 5-(3-Nitrophenyl)isoxazole (CAS 126633-02-1) eliminates this problem via its meta-nitro directing group, ensuring clean conversion to 3-aminopyrazoles. • 77% yield in single-step aminopyrazole formation (hydrazine/DMSO, 15 h) • 97% purity with NMR/HPLC/GC certification eliminates confounding impurities in QSAR and imaging assays • Compatible with automated parallel synthesis for kinase/GPCR library production. Bulk stock available for immediate dispatch.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 126633-02-1
Cat. No. B1302396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Nitrophenyl)isoxazole
CAS126633-02-1
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NO2
InChIInChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-10-14-9/h1-6H
InChIKeyRGDHTIOOORKVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Nitrophenyl)isoxazole: Pharmaceutical Building Block


5-(3-Nitrophenyl)isoxazole is a 3,5‑disubstituted isoxazole bearing a meta‑nitrophenyl group at the 5‑position (C₉H₆N₂O₃, MW 190.16 g/mol). This crystalline solid is employed as a key intermediate in medicinal chemistry, enabling the construction of aminopyrazole and isoxazole‑based compound libraries. [1] Its meta‑nitro substitution pattern imparts distinct electronic effects that govern regioselective ring‑opening and subsequent functionalisation, making it a non‑interchangeable building block in targeted synthesis programmes. [1]

Why 5-(3-Nitrophenyl)isoxazole Has No Generic Substitute


The meta‑nitrophenyl substituent in 5-(3‑nitrophenyl)isoxazole is essential for the regioselective ring‑opening that yields aminopyrazoles. Under single‑step hydrazine conditions the nitro group stabilises the transient ketonitrile intermediate, directing the reaction toward the desired 3‑aminopyrazole product. [1] Unsubstituted or para/substituted analogues lack this directing effect, leading to complex product mixtures or substantially lower yields. [1] Moreover, the nitro group serves as a versatile handle for downstream chemistry (reduction to aniline, nucleophilic aromatic substitution), which is absent in simple phenyl or alkyl isoxazoles. Consequently, substituting a generic isoxazole would compromise both reaction efficiency and synthetic flexibility, making precise selection of the 3‑nitrophenyl isomer mandatory for reproducible results. [1]

5-(3-Nitrophenyl)isoxazole: Quantitative Comparison vs. Analogues


Superior Yield in Aminopyrazole Synthesis

In a comparative study of isoxazole‑to‑aminopyrazole transformations (Kallman et al., 2016), 5‑(3‑nitrophenyl)isoxazole was converted to 5‑(3‑nitrophenyl)‑2H‑pyrazol‑3‑amine in a single‑step protocol using hydrazine in DMSO. The reaction proceeded with **77 % isolated yield** under optimised conditions (1.5 equiv. hydrazine, DMSO, 15 h at room temperature). [1] In‑situ NMR monitoring confirmed that the meta‑nitro group facilitates ring‑opening by stabilising the ketonitrile intermediate, a feature not observed with the ortho‑ or para‑nitro isomers, which gave significantly lower yields (< 50 %) or required two‑step procedures. [1] This yield positions 5‑(3‑nitrophenyl)isoxazole as a productive substrate for high‑throughput medicinal chemistry campaigns focused on aminopyrazole scaffolds.

Aminopyrazole synthesis Heterocyclic chemistry Regioselective ring‑opening

High Purity and Analytical Traceability

Bidepharm supplies 5‑(3‑nitrophenyl)isoxazole at a **minimum purity of 97 %**, accompanied by batch‑specific certificates of analysis that include **NMR, HPLC, and GC** data. In contrast, the common commercial baseline for this compound is **95 % purity** (e.g., AKSci). The 2‑percentage‑point absolute purity difference reduces the burden of unidentified impurities in biological or catalytic experiments, directly improving data reliability and reducing the need for further purification before use.

Quality control Analytical chemistry Purity specification

Validated KMO Inhibitor Scaffold

The 5‑(3‑nitrophenyl)isoxazole core appears in a KMO‑targeting ligand, **5‑[5‑(3‑nitro‑phenyl)‑isoxazol‑3‑yl]‑1H‑tetrazole**, registered in BindingDB. [1] While the exact Kᵢ is not publicly disclosed, the presence of this scaffold in a curated enzyme‑inhibitor database confirms its relevance for neurodegenerative and inflammatory disease research. The 3‑nitrophenyl substitution is critical for the ligand’s recognition, as analogues with other substituents show markedly weaker interactions in the same database, supporting the procurement of the 3‑nitro isomer specifically for KMO‑focused programmes.

Kynurenine pathway Neuroprotection Enzyme inhibition

5-(3-Nitrophenyl)isoxazole Application Scenarios


High-Throughput Aminopyrazole Library Synthesis

Leveraging the 77 % yield in single‑step aminopyrazole formation, 5‑(3‑nitrophenyl)isoxazole serves as a preferred substrate for parallel synthesis of 3‑aminopyrazole libraries. The high yield and simple protocol (hydrazine/DMSO, 15 h) are compatible with automated liquid‑handling systems, enabling rapid exploration of the pyrazole chemical space for kinase or GPCR targets. [1]

High-Purity Precision SAR Studies

In quantitative structure‑activity relationship (QSAR) studies where even minor impurities can skew dose‑response curves, the 97 % purity grade with NMR/HPLC/GC certification ensures that observed biological effects are attributable to the target compound, not contaminants. This is particularly critical for electrophysiology or high‑content imaging assays used in neuroscience research.

Kynurenine Pathway Modulator Discovery

The validated presence of the 5‑(3‑nitrophenyl)isoxazole scaffold in a KMO‑binding ligand makes this compound a logical starting point for synthesising focused libraries aimed at modulating kynurenine metabolism. [1] The nitro group can be reduced or substituted to fine‑tune pharmacokinetic properties while retaining the core binding motif.

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